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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the long-term extension (LTE) study
protocol for rocatinlimab, an investigational monoclonal antibody targeting the OX40 receptor
for the treatment of moderate-to-severe atopic dermatitis (AD). The information is based on the
ROCKET Phase 3 clinical program, with a focus on the ASCEND LTE study (NCT05882877).

Mechanism of Action: Targeting the OX40 Pathway

Rocatinlimab is a T-cell rebalancing therapy that functions by targeting the OX40 receptor, a
key co-stimulatory molecule.[1][2] In atopic dermatitis, the interaction between OX40 on
activated T-cells and its ligand (OX40L) on antigen-presenting cells is crucial for the generation
of pro-inflammatory Th2 memory cells.[3] By blocking this interaction, rocatinlimab aims to
reduce the activity and survival of pathogenic T-cells that drive the inflammatory cascade in
atopic dermatitis.[4]

Signaling Pathway of Rocatinlimab's Target
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Caption: Rocatinlimab blocks the interaction between OX40L on APCs and OX40 on activated
T-cells.

Long-Term Extension Study: ASCEND
(NCT05882877)

The ASCEND study is a Phase 3, multicenter, double-blind maintenance study designed to
evaluate the long-term safety, tolerability, and efficacy of rocatinlimab in adult and adolescent
patients with moderate-to-severe atopic dermatitis who have completed a parent trial in the
ROCKET program.[1][2]

Study Design and Objectives

The primary objective of the ASCEND study is to describe the long-term safety and tolerability
of rocatinlimab.[5] Secondary objectives include evaluating the long-term efficacy of
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rocatinlimab in maintaining clinical response.[1][2]

The study enrolls approximately 2,600 participants who completed previous ROCKET program
trials such as IGNITE, HORIZON, and SHUTTLE.[1][2] The analysis of the study will continue
for up to 104 weeks.[6]

Experimental Workflow of the ASCEND Study
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Caption: Workflow of the ASCEND long-term extension study for rocatinlimab.

Treatment Regimens
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Participants in the ASCEND study receive subcutaneous injections of either 150 mg or 300 mg
of rocatinlimab every four or eight weeks.[1][2] A subset of patients who achieved a clinical
response in the parent trials are re-randomized to continue rocatinlimab at their assigned dose
and frequency or to a placebo group to evaluate the maintenance of response.[1][2]

Treatment Arm Dosage Frequency
Rocatinlimab 150 mg Every 4 or 8 weeks
Rocatinlimab 300 mg Every 4 or 8 weeks
Placebo - Every 4 weeks

Efficacy and Safety Endpoints

Primary Endpoint:

» Long-term safety and tolerability of rocatinlimab, assessed by the incidence of treatment-
emergent adverse events (TEAES) and serious adverse events (SAES).[5]

Secondary Endpoints:
» Maintenance of efficacy as measured by:

o Eczema Area and Severity Index (EASI) score improvement of at least 75% from baseline
(EASI-75).[1][2]

o Validated Investigator's Global Assessment for Atopic Dermatitis (vVIGA-AD) score of O

(clear) or 1 (almost clear).[1][2]

o Improvement in pruritus (itch) as measured by the Numeric Rating Scale (NRS).[7]

Quantitative Data Summary

While detailed quantitative data from the ASCEND long-term extension study are pending full
publication, preliminary top-line results have been announced.[1][2] The safety profile of
rocatinlimab in the ASCEND study was consistent with that observed in the parent ROCKET
trials.[7] The majority of patients who continued on rocatinlimab monotherapy at either four or
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eight-week intervals showed continued therapeutic benefit at one year in terms of skin

clearance, itch, and disease severity.[1][2][7]

For context, the following table summarizes key efficacy results from the parent Phase 3

ROCKET trials.

Table 1: Key Efficacy Endpoints from Parent ROCKET Trials at Week 24

) EASI-75 VvIGA-AD 0/1
Trial Treatment Arm
Responders (%) Responders (%)

HORIZON Rocatinlimab 32.8 19.3
Placebo 13.7 6.6

Rocatinlimab (Higher
IGNITE 42.3 23.6

Dose)
Rocatinlimab (Lower

36.3 19.1
Dose)
Placebo 12.8 8.7

Data from press releases for the HORIZON and IGNITE studies.[8][9]

Table 2: Most Frequent Treatment-Emergent Adverse Events (AES) in the ASCEND Study

Adverse Event

Frequency

Upper respiratory infections

= 5 per 100 patient-years

Aphthous ulcers

> 5 per 100 patient-years

Headache

> 5 per 100 patient-years

Influenza

= 5 per 100 patient-years

Cough

> 5 per 100 patient-years

Rhinitis

> 5 per 100 patient-years
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Based on preliminary top-line results from the ASCEND study. The discontinuation rate due to
AEs was low.[1][2][10]

Experimental Protocols

Detailed experimental protocols for the rocatinlimab clinical trials are not yet publicly available.
However, based on standard methodologies in dermatology clinical trials, the following are
representative protocols for key assays that are likely to have been used.

Immunohistochemistry (IHC) for OX40 Expression in
Skin Biopsies
Objective: To visualize and quantify the expression of OX40 in skin biopsy samples from

patients with atopic dermatitis.

Materials:

Formalin-fixed, paraffin-embedded (FFPE) skin biopsy sections (4-5 um)
e Primary antibody: Anti-OX40 monoclonal antibody

e Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG

e DAB chromogen substrate kit

e Hematoxylin counterstain

e Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

e Wash buffers (e.g., PBS or TBS)

e Mounting medium

Protocol:

» Deparaffinization and Rehydration:

1. Immerse slides in xylene (or a xylene substitute) for 2 x 5 minutes.
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2. Rehydrate through a series of graded ethanol solutions (100%, 95%, 70%) for 3 minutes
each, followed by a final wash in distilled water.

e Antigen Retrieval:

1. Perform heat-induced epitope retrieval by immersing slides in pre-heated antigen retrieval
solution in a steamer or water bath at 95-100°C for 20-30 minutes.

2. Allow slides to cool to room temperature.
e Staining:
1. Wash slides with wash buffer.

2. Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10
minutes.

3. Wash slides.

4. Apply a protein block (e.g., normal goat serum) for 20 minutes to reduce non-specific
binding.

5. Incubate with the primary anti-OX40 antibody at the optimal dilution for 1 hour at room
temperature or overnight at 4°C.

6. Wash slides.

7. Incubate with the HRP-conjugated secondary antibody for 30 minutes at room
temperature.

8. Wash slides.
9. Apply DAB chromogen substrate and incubate until the desired brown color develops.
10. Wash slides with distilled water.
o Counterstaining and Mounting:

1. Counterstain with hematoxylin for 1-2 minutes.
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2. Wash with water.
3. Dehydrate through graded ethanol solutions and clear in xylene.

4. Mount with a permanent mounting medium.

Flow Cytometry for T-Cell Profiling

Objective: To identify and quantify different T-cell subsets in peripheral blood mononuclear cells
(PBMCs).

Materials:

Fresh whole blood collected in anticoagulant tubes (e.g., heparin or EDTA)

 Ficoll-Paque or other density gradient medium for PBMC isolation

o Fluorescently conjugated monoclonal antibodies against T-cell surface markers (e.g., CD3,
CD4, CD8, 0OX40)

o Flow cytometry staining buffer (e.g., PBS with 2% FBS)

 Fixation/permeabilization buffer (if intracellular staining is required)

e Flow cytometer

Protocol:

e PBMC Isolation:

1. Dilute whole blood with an equal volume of PBS.

2. Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

3. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

4. Carefully aspirate the upper layer, leaving the mononuclear cell layer at the interface
undisturbed.
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5. Collect the mononuclear cell layer and transfer to a new tube.

6. Wash the cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

e Cell Staining:

1. Resuspend the PBMC pellet in flow cytometry staining buffer.

2. Aliguot approximately 1 x 10”6 cells per tube.

3. Add the pre-titrated fluorescently conjugated antibodies to the appropriate tubes.

4. Vortex gently and incubate for 30 minutes at 4°C in the dark.

5. Wash the cells with staining buffer and centrifuge.

o Data Acquisition:

1. Resuspend the stained cells in staining buffer.

2. Acquire the samples on a flow cytometer according to the manufacturer's instructions.

3. Collect a sufficient number of events for statistical analysis.

o Data Analysis:

1. Use flow cytometry analysis software to gate on the lymphocyte population based on
forward and side scatter properties.

2. ldentify T-cell subsets based on the expression of specific markers (e.g., CD3+ for total T-
cells, then CD4+ and CD8+ subpopulations).

3. Quantify the percentage of OX40+ cells within the different T-cell subsets.

Logical Relationship of Study Components
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Caption: Logical flow from rocatinlimab’'s mechanism to clinical outcomes in the ASCEND
study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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